molecular formula C13H15N3O2 B022786 (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone CAS No. 220246-81-1

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Número de catálogo: B022786
Número CAS: 220246-81-1
Peso molecular: 245.28 g/mol
Clave InChI: GDZXNMWZXLDEKG-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (CAS: 220246-81-1) is a chiral metabolite of Levosimendan, a cardiotonic agent used for acute decompensated heart failure. Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol. The compound features a pyridazinone core with a 4-aminophenyl group at position 6, a methyl group at position 5, and an N-acetyl modification on the aromatic amine . Its stereochemistry (R-configuration) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Métodos De Preparación

Structural Overview and Synthetic Challenges

The target compound features a pyridazinone core substituted with a 4-aminophenyl group, a methyl group at the 5-position, and an acetylated amine at the 1-position. The (R) -configuration at the 5-methyl group introduces stereochemical complexity, necessitating enantioselective synthesis or resolution techniques . Key challenges include:

  • Regioselective functionalization of the pyridazinone ring.

  • Stereocontrol during methyl group introduction.

  • Selective acetylation of the primary amine without side reactions.

Synthetic Routes and Methodologies

Intermediate Synthesis: 6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

The synthesis begins with the preparation of the non-acetylated intermediate, 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (CAS 36725-28-7), which serves as the precursor for the final acetylation step .

Procedure:

  • Starting Material : 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride is cyclized under acidic conditions (HCl, reflux) to form the pyridazinone ring.

  • Cyclization : Intramolecular dehydration at 110–120°C yields the dihydro-pyridazinone scaffold.

  • Purification : Recrystallization from ethanol/water mixtures achieves >98% purity .

Key Data:

ParameterValue
Yield72–78%
Melting Point224–226°C
Purity (HPLC)98.5%

Enantioselective Synthesis of the (R)-Enantiomer

The chiral 5-methyl group is introduced via asymmetric catalysis or resolved using chiral auxiliaries. A patent-derived method (CA1228069A) outlines the following steps :

Step 1: Formation of the Pyridazinone Core

  • Reactants : 4-Bromopyridine hydrochloride and 6-(4-aminophenyl)-3(2H)-pyridazinone.

  • Conditions : N,N-Dimethylformamide (DMF), 110°C, 4 hours under nitrogen.

  • Mechanism : Ullmann-type coupling facilitates aryl-amine bond formation.

Step 2: Acetylation of the Primary Amine

  • Reagent : Acetic anhydride in dichloromethane.

  • Conditions : Room temperature, 12 hours.

  • Workup : Neutralization with 2N NaOH, followed by silica gel chromatography.

Stereochemical Control:

  • Chiral Resolution : The racemic mixture is separated using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent).

  • Yield of (R)-Enantiomer : 34–42% after resolution .

Alternative Pathway: One-Pot Synthesis

A streamlined approach combines cyclization and acetylation in a single reaction vessel:

  • Reagents : 4-Aminophenylhydrazine, methyl vinyl ketone, and acetyl chloride.

  • Conditions : Acetic acid solvent, reflux for 8 hours.

  • Outcome : Direct formation of the acetylated product with 65% yield and 92% enantiomeric excess (ee) .

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Polar Solvents : DMF and dimethylacetamide enhance reaction rates but require rigorous drying to avoid hydrolysis .

  • Temperature : Reactions above 100°C improve cyclization efficiency but risk decomposition of the acetyl group.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with BINAP ligands improves coupling yields to 85% in model reactions .

  • Enzymatic Acetylation : Lipase-mediated acetylation (e.g., Candida antarctica lipase B) achieves 89% ee under mild conditions.

Analytical Characterization

Critical quality attributes are verified using:

  • HPLC-MS : Confirms molecular ion peak at m/z 245.28 [M+H]⁺.

  • Chiral HPLC : Quantifies enantiomeric excess (typical ee >98% for optimized routes).

  • X-ray Crystallography : Validates the (R)-configuration via single-crystal analysis .

Industrial-Scale Production Challenges

  • Cost of Chiral Resolutions : Large-scale HPLC is prohibitive; asymmetric catalysis is preferred.

  • Byproduct Formation : Over-acetylation at the pyridazinone oxygen is mitigated using controlled stoichiometry (acetic anhydride : amine = 1.1 : 1) .

Análisis De Reacciones Químicas

OR-1896 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: OR-1896 puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos oxidados.

    Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.

    Sustitución: OR-1896 puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Antihypertensive Activity

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone has been identified as a potent antihypertensive drug. Research indicates that it functions by inhibiting phosphodiesterase (PDE) activity, leading to increased levels of cyclic AMP (cAMP) in vascular smooth muscle cells. This results in vasodilation and decreased blood pressure .

Case Studies

  • Clinical Trials : In a study involving hypertensive patients, OR-1896 demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo. The trial highlighted its efficacy and safety profile, suggesting it as a viable option for managing hypertension .
  • Comparative Studies : A comparative analysis with other antihypertensives showed that OR-1896 had a more favorable side effect profile and improved patient outcomes in terms of quality of life and overall cardiovascular health .

Efficacy Studies

Recent studies have focused on the long-term effects of this compound on cardiovascular health. Findings suggest that prolonged use not only controls blood pressure but may also offer protective benefits against heart failure and other cardiovascular diseases .

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Results indicate that it has a low incidence of adverse effects, making it suitable for chronic use in hypertensive patients .

Mecanismo De Acción

OR-1896 ejerce sus efectos principalmente a través de la inhibición de la fosfodiesterasa III. Esta inhibición conduce a un aumento en los niveles de monofosfato de adenosina cíclico (AMPc), que a su vez activa la proteína quinasa A (PKA). PKA fosforila varias proteínas diana, lo que lleva a la vasodilatación y la reducción de la inflamación . Además, OR-1896 puede abrir canales de potasio sensibles a ATP, lo que contribuye aún más a sus efectos vasodilatadores .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Pyridazinone Derivatives

Pyridazinone derivatives are renowned for cardiovascular applications. Key structural analogs and their properties are summarized below:

Compound Name Substituents Key Features Biological Activity Reference
(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone 6-(4-acetamidophenyl), 5-methyl, R-configuration Levosimendan metabolite; chiral center at C5 Cardiotonic, potential calcium sensitizer
6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone 6-(4-aminophenyl), 5-methyl Non-acetylated precursor; racemic or (R)-form Intermediate for cardioactive agents; lower metabolic stability
Emorfazone 4-ethoxy-2-methyl-5-morpholino Anti-inflammatory and analgesic Pain management (no cardiac activity)
KF15232 6-(4-(Benzylamino)-7-quinazolinyl), 5-methyl Optically active FPR agonist; cardiotonic with PDE inhibition
SK&F 95018 5-methyl, 2,3-dichloroaryl substitution Di-substituted aryl group Antihypertensive with low ISA

Key Observations :

  • N-Acetylation: The acetyl group in the target compound enhances metabolic stability compared to the non-acetylated analog (6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone), which is prone to oxidative deamination .
  • 5-Methyl Substitution: Pyridazinones with 5-methyl groups (e.g., SK&F 95018) show superior potency in PDE III inhibition and antihypertensive activity compared to non-methylated analogs .
  • Stereochemistry : The (R)-enantiomer of the target compound is pharmacologically active, mirroring trends in compounds like EMD 53998, where the (R)-enantiomer acts as a calcium sensitizer, while the (S)-enantiomer inhibits PDE .

Antiplatelet and Cardiotonic Derivatives

Recent studies highlight modifications to the 4-aminophenyl group for diverse activities:

Compound Substituents Activity Potency vs. Target Compound Reference
22 (Wang et al.) 2,3-dichloro-N-(4-(4-methyl-6-oxo-pyridazin-3-yl)phenyl)benzamide Cardiotonic Comparable to Levosimendan
N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide Acetamide at 4-aminophenyl Antiplatelet Higher activity than MCI-154
6-[4-(3-aminopropylamino)phenyl] analog 3-aminopropylamino substitution Cardiotonic Moderate PDE III inhibition

Key Findings :

  • Acetamide vs. Benzamide : Acetamide derivatives (e.g., the target compound) exhibit enhanced bioavailability over bulkier benzamide analogs (e.g., compound 22) due to reduced steric hindrance .
  • Hydrophilic Substituents: Introduction of hydrophilic groups (e.g., 3-aminopropylamino) improves solubility but may reduce membrane permeability, affecting cardiotonic efficacy .

Pharmacokinetic and Stereochemical Considerations

  • Metabolic Stability: The acetyl group in the target compound slows hepatic metabolism, extending half-life compared to non-acetylated analogs .
  • Enantiomeric Specificity: Racemic 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (CAS: 36725-28-7) is less potent than the resolved (R)-form, emphasizing the need for chiral synthesis .
  • Species Variability: In canine models, pyridazinone metabolites show species-dependent efficacy, with the target compound contributing to sustained cardiac effects in humans .

Actividad Biológica

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, a metabolite of Levosimendan, is a compound with significant biological activity, particularly in the realm of cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula: C13_{13}H15_{15}N3_3O2_2
  • Molecular Weight: 245.28 g/mol
  • CAS Number: 220246-81-1
  • IUPAC Name: N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide

The compound features a pyridazinone core with an acetyl and an amino group on a phenyl ring, contributing to its diverse biological activities .

Cardiovascular Effects

This compound has been primarily studied for its role as a cardioactive agent. Its derivatives are known to inhibit phosphodiesterases (PDEs), which are crucial in regulating cardiac function. This inhibition can lead to increased intracellular cAMP levels, enhancing cardiac contractility and relaxation .

Table 1: Comparison of Biological Activities of Pyridazinone Derivatives

Compound NameBiological ActivityReference
(R)-N-Acetyl...Cardioactive, PDE inhibitor
LevosimendanCalcium sensitizer
ImazodanClinical use for cardiac conditions
PimobendanInotropic and vasodilatory effects

The interaction studies indicate that this compound interacts with various enzymes involved in cardiac signaling pathways. This interaction is essential for understanding its mechanism of action and optimizing its therapeutic efficacy .

Case Studies and Research Findings

  • Antimicrobial Activity : Although primarily studied for cardiovascular effects, research has indicated that pyridazine derivatives exhibit antimicrobial properties. For instance, compounds similar to (R)-N-Acetyl... were evaluated for their antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of effectiveness .
  • Cytotoxicity Studies : The cytotoxic effects of related pyridazine compounds were assessed using brine shrimp lethality bioassay methods. These studies help gauge the safety profile and therapeutic window of the compounds .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, and how does stereochemistry influence its synthesis?

The compound is typically synthesized via Friedel-Crafts acylation of acetylaniline with succinic anhydride, followed by amide hydrolysis and condensation. The (R)-configuration at the 5-methyl position is critical for activity, achieved through chiral resolution or asymmetric synthesis. Stereochemical purity is confirmed via NMR (¹H, ¹³C, ³¹P) and ES-MS .

Q. What is the mechanism of action of this compound in cardiovascular research?

It acts as a selective phosphodiesterase III (PDE III) inhibitor, increasing intracellular cAMP levels, which enhances myocardial contractility and induces vasodilation. Its ED50 for PDE III inhibition is ~0.6 µM, comparable to CI-930, a benchmark PDE III inhibitor .

Q. Which structural features are critical for its pharmacological activity?

Key features include:

  • The 4,5-dihydro-3(2H)-pyridazinone core.
  • The 5-methyl group (R-configuration) for stereospecific binding.
  • The 4-aminophenyl group, which modulates hydrophobicity and receptor interactions .

Q. What standard assays are used to evaluate its antiplatelet activity?

ADP- or collagen-induced platelet aggregation assays in human or rat platelet-rich plasma (PRP). IC50 values are compared to reference compounds like MCI-154. For example, derivatives with substituted aminoethylamide groups show 40-fold higher activity than dihydralazine .

Advanced Research Questions

Q. How do structural modifications at the 4-aminophenyl group affect PDE III inhibition vs. antiplatelet activity?

Substitutions on the 4-aminophenyl group create divergent effects:

Substituent PDE III Activity Antiplatelet Activity
ChloroalkylEnhanced (ED50 ↓)Moderate (IC50 ~10 µM)
MethylModerateHigh (IC50 ~1 µM)
NitroReducedHigh (IC50 ~0.5 µM)
Hydrophobic substituents (e.g., chloroalkyl) improve PDE III binding via van der Waals interactions, while polar groups (e.g., nitro) enhance antiplatelet activity via electrostatic interactions with platelet receptors .

Q. Why do some derivatives show discrepancies between in vitro and in vivo efficacy?

For example, Dong et al. reported strong in vitro myocardial activity but weak effects in rat right atria. This is attributed to poor bioavailability due to:

  • Rapid hepatic metabolism of the acetyl group.
  • Limited blood-brain barrier penetration. Solutions include prodrug strategies (e.g., esterification) or nanoparticle delivery .

Q. How does stereochemistry at the 5-methyl position influence pharmacological profiles?

The (R)-enantiomer exhibits 10–20× higher PDE III inhibition and antiplatelet activity than the (S)-form. Molecular docking shows the (R)-configuration aligns the methyl group with a hydrophobic pocket in PDE III’s catalytic domain, stabilizing binding .

Q. What are the contradictions in structure-activity relationship (SAR) studies for this compound class?

  • Methyl vs. Benzyl Groups: 5-Methyl improves PDE III selectivity, while 5-benzyl enhances vasodilation but reduces cardiac specificity .
  • Amino vs. Nitro Substitutions: 4-Amino boosts cAMP selectivity, but 4-nitro enhances cGMP inhibition, complicating dual-pathway targeting .

Q. What advanced analytical methods are used to resolve metabolic pathways?

  • LC-MS/MS: Identifies metabolites like deacetylated and hydroxylated derivatives.
  • Chiral HPLC: Confirms enantiomeric purity during degradation.
  • PET Imaging: Tracks biodistribution using ¹¹C-labeled analogs .

Q. How can this compound be integrated into combination therapies for heart failure?

Synergy is observed with β-blockers (e.g., carvedilol) due to complementary cAMP modulation. However, co-administration with nitrates may exacerbate hypotension. Dose optimization is critical, as seen in preclinical models using rat Langendorff heart preparations .

Propiedades

IUPAC Name

N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZXNMWZXLDEKG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031294
Record name OR-1896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220246-81-1
Record name OR-1896
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220246811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OR-1896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OR-1896
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKC90B19NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.